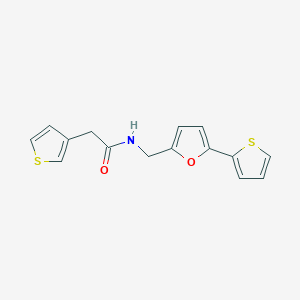

![molecular formula C25H28N4O3 B2413165 1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900872-96-0](/img/structure/B2413165.png)

1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

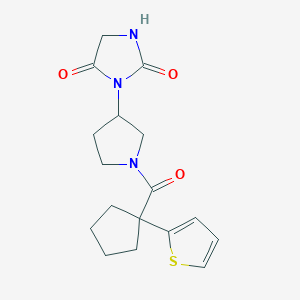

The compound “1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, the 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines .Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific substitutions at various positions of the ring, such as the benzyl, isopropoxypropyl, and methyl groups in the given compound, can significantly influence its properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve their interactions with various biological targets. For instance, some pyrimidine derivatives have been found to exhibit inhibitory effects against the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen

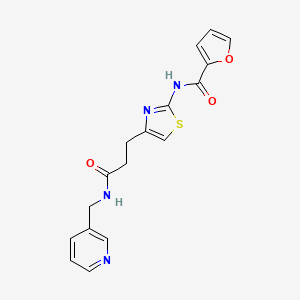

- Pyrrolo[1,2-a]pyrimidines, including our compound, have attracted attention due to their potential anticancer properties. Researchers have investigated their effects on cancer cell lines, exploring mechanisms of action and identifying promising candidates for drug development .

- Unexpectedly, pyrrolo[1,2-a]pyrimidines derived from NH-pyrroles exhibit time-dependent aggregation-induced emission enhancement (AIEE). AIEE refers to the phenomenon where the fluorescence intensity increases upon aggregation, making these compounds interesting for imaging and sensing applications .

- Designing novel pyrrolo[2,3-d]pyrimidine derivatives has led to compounds with potential antidiabetic properties. Some analogues effectively inhibit the α-amylase enzyme, which plays a role in carbohydrate metabolism. These compounds could be explored further for diabetes management .

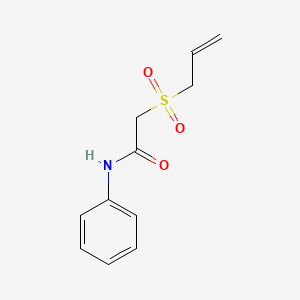

- The compound’s synthesis involves a metal-free method for constructing unsymmetrically tetrasubstituted NH-pyrroles. This approach allows for diverse functional groups and good functional group tolerance. The reaction mechanism involves a sequence of cyano-addition and migration, followed by aromatization to form the pyrrole skeleton .

- Pyrroles and their derivatives are prevalent key motifs in bioactive natural compounds. As core structures, they contribute to the pharmacological activity of drugs like lipitor, sutent, and molindone. The ability to synthesize polysubstituted pyrroles with diverse functional groups is crucial for drug discovery .

- Researchers have explored microwave techniques for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. This robust approach allows for the incorporation of specific substituents, such as chlorine atoms and trichloromethyl groups, leading to compounds with potential biological activities .

Anticancer Research

Aggregation-Induced Emission Enhancement (AIEE)

Diabetes Treatment

Metal-Free Synthesis of Tetrasubstituted Pyrroles

Bioactive Natural Molecules

Microwave-Assisted Synthesis

Wirkmechanismus

Target of Action

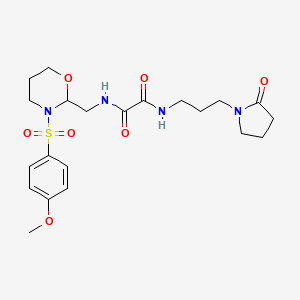

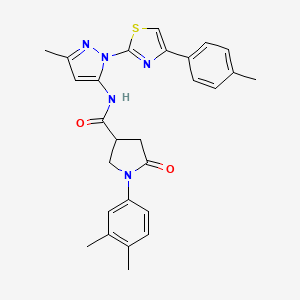

The compound, also known as 6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of pyrrolo[2,3-d]pyrimidine . It primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4/6 . CDKs are crucial regulators of cell cycle progression and have a significant role in cancer pathogenesis .

Mode of Action

This compound acts as a CDK4/6 inhibitor . By inhibiting CDK4/6, it prevents the phosphorylation of the retinoblastoma protein, leading to a halt in cell cycle progression from the G1 to the S phase . This results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulatory pathway . It disrupts the normal progression of the cell cycle, particularly the transition from the G1 (growth) phase to the S (synthesis) phase . This disruption can lead to apoptosis or programmed cell death, especially in rapidly dividing cells such as cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation . By halting the cell cycle, it prevents the growth and division of cancer cells, potentially leading to their death . This makes it a promising candidate for the treatment of cancers, particularly those characterized by overactive CDK4/6, such as breast cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-17(2)32-13-7-12-26-24(30)21-14-20-23(28(21)16-19-8-5-4-6-9-19)27-22-11-10-18(3)15-29(22)25(20)31/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXJIKRJECVQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

![(1R,3S,5R,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)